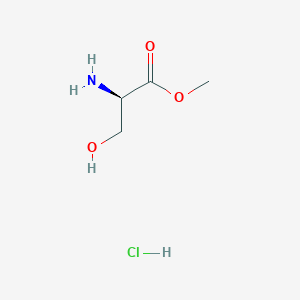

H-D-Ser-OMe.HCl

描述

3-Tyrosine, also known as L-m-tyr or meta-tyrosine, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 3-Tyrosine is slightly soluble (in water) and a moderately acidic compound (based on its pKa).

Structure

3D Structure of Parent

属性

IUPAC Name |

methyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBQJIBNNUJNHA-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466057 | |

| Record name | D-Serine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5874-57-7 | |

| Record name | D-Serine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5874-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Serine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Serine, methyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Serine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of H-D-Ser-OMe.HCl

This guide provides a comprehensive overview of the physical and chemical properties of D-Serine methyl ester hydrochloride (H-D-Ser-OMe.HCl), a key derivative of the amino acid D-serine utilized in various research and development applications, including peptide synthesis.[1]

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of D-serine.[2] The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.[2]

| Property | Value | References |

| Chemical Formula | C4H10ClNO3 | [3] |

| Molecular Weight | 155.58 g/mol | [3][4] |

| CAS Number | 5874-57-7 | [1][3][4] |

| Appearance | White to light yellow crystalline powder or solid. | [1][3][5] |

| Melting Point | 163-166 °C | [3] |

| Solubility | Soluble in ethanol, methanol (B129727), and DMSO. | [1][3][6] |

| Optical Rotation | [α]20/D between -3.0° and -5.0° (c=2-4 in ethanol) | [3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

A common method for the synthesis of D-Serine methyl ester hydrochloride involves the esterification of D-serine using thionyl chloride in methanol.[3][5]

Procedure:

-

D-serine is suspended in methanol at a reduced temperature, typically between -5°C and 0°C.[5]

-

Thionyl chloride (SOCl₂) is added dropwise to the methanolic suspension of D-serine.[3][5]

-

The reaction mixture is then stirred at room temperature for approximately 24 hours.[3]

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator, yielding a white solid.[3][5]

-

The resulting solid is washed with a non-polar solvent, such as hexane, to remove any non-polar impurities, affording the final product, D-serine methyl ester hydrochloride.[3]

The melting point of this compound is determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point. For this compound, this is typically observed between 163°C and 166°C.[3]

Optical rotation is a critical physical property for chiral molecules like this compound and is measured using a polarimeter.[7]

Procedure:

-

A solution of this compound is prepared at a known concentration in a suitable solvent, such as ethanol.[3]

-

The solution is placed in a polarimeter cell of a defined path length.

-

Plane-polarized light is passed through the sample.

-

The angle by which the plane of polarized light is rotated is measured.[7]

-

The specific rotation is then calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR (300 MHz, D₂O): The proton NMR spectrum in deuterium (B1214612) oxide shows characteristic chemical shifts: δ 4.32-4.28 (1H, m, CH), 4.12 (1H, dd, J = 4.2, 12.5 Hz, CHaHbOH), 4.02 (1H, dd, J = 3.4, 12.5 Hz, CHaHbOH), 3.88 (3H, s, CH₃).[3][5]

Storage and Handling

This compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[3] It is recommended to store it in a freezer at temperatures below -20°C for long-term stability.[1] The compound is hygroscopic and sensitive to moisture. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DL-Serine methyl ester hydrochloride - CAS-Number 5619-04-5 - Order from Chemodex [chemodex.com]

- 3. D-Serine methyl ester hydrochloride | 5874-57-7 [chemicalbook.com]

- 4. D-Serine methyl ester hydrochloride | C4H10ClNO3 | CID 11446470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-Serine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. hou.usra.edu [hou.usra.edu]

H-D-Ser-OMe.HCl chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-D-Ser-OMe.HCl (D-Serine methyl ester hydrochloride), including its chemical structure, properties, synthesis, and potential applications in research, particularly in the context of neuroscience. While direct research on the methyl ester is limited, its relevance is primarily derived from its parent compound, D-serine, a critical neuromodulator.

Chemical Identity and Properties

This compound is the hydrochloride salt of the methyl ester of D-serine. The esterification of the carboxylic acid group and the presence of the hydrochloride salt enhance its stability and solubility, making it a convenient form for laboratory use.

Chemical Structure:

-

IUPAC Name: methyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride[1]

-

Synonyms: Methyl D-Serinate Hydrochloride, D-Serine Methyl Ester Hydrochloride, Methyl (2R)-2-Amino-3-hydroxy-propanoate Hydrochloride[2]

-

Molecular Formula: C4H10ClNO3[1]

-

Molecular Weight: 155.58 g/mol [2]

Physicochemical Data Summary:

| Property | Value | Reference |

| Appearance | White to light yellow powder/crystal | [2] |

| Purity | >98.0% | [2] |

| Optical Rotation [α]D20 | -3.0 to -5.0 deg (c=2, ethanol) | [2] |

| Melting Point | 165-167 °C | [2] |

| Solubility | Soluble in water and methanol (B129727). | [4] |

Experimental Protocols: Synthesis of this compound

The most common method for the synthesis of amino acid methyl esters is the Fischer esterification, where the amino acid is treated with methanol in the presence of an acid catalyst.

Protocol 1: Synthesis using Thionyl Chloride

This protocol describes the synthesis of D-serine methyl ester hydrochloride from D-serine and thionyl chloride in methanol.

Materials:

-

D-serine

-

Methanol (MeOH)

-

Thionyl chloride (SOCl2)

Procedure:

-

Suspend D-serine (e.g., 10.0 g, 95.1 mmol) in methanol.

-

Slowly add thionyl chloride (e.g., 7.60 mL, 104.2 mmol) dropwise to the methanolic solution at a controlled temperature (e.g., holding at 15°C).

-

Stir the reaction mixture at room temperature for 24 hours.[2]

-

Upon completion of the reaction, remove the solvent by rotary evaporation to yield a white solid.

-

Wash the solid with hexane (e.g., 3 x 25 mL) to remove impurities.

-

Dry the resulting product, D-serine methyl ester hydrochloride, to a constant weight.[2]

Protocol 2: Synthesis using Acetyl Chloride

This method utilizes acetyl chloride as the source of HCl for the esterification reaction.

Materials:

-

D-serine

-

Methanol (MeOH)

-

Acetyl chloride

Procedure:

-

Suspend D-serine (e.g., 100 g, 0.9515 mole) in methanol (600 ml) at room temperature.

-

Cool the suspension to -5°C to 0°C.

-

Add acetyl chloride (e.g., 224.0 g, 2.8545 mole) dropwise to the cooled suspension.

-

Stir the mixture for 30 minutes at this temperature.

-

Allow the reaction to proceed, monitoring for completion (e.g., by TLC).

-

Work-up involves evaporation of the solvent and crystallization of the residue, for instance from methanol and methyl tert-butyl ether, to obtain the final product.[2]

Below is a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Biological and Research Context

Direct experimental data on the biological activity of this compound is not widely available in published literature. Its primary significance in a research context is as a derivative of D-serine. D-serine is a crucial endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the mammalian brain.[5][6] The NMDA receptor is a key player in synaptic plasticity, learning, and memory.[6]

It is hypothesized that this compound, due to its ester group, may exhibit increased lipophilicity compared to D-serine, potentially allowing for enhanced cell permeability. In experimental settings, it could serve as a prodrug that, once inside a cell or in the central nervous system, is hydrolyzed by esterases to release D-serine.

The Role of D-Serine at the NMDA Receptor

The full activation of NMDA receptors requires the binding of both glutamate (B1630785) and a co-agonist, which can be either glycine (B1666218) or D-serine.[7][8] D-serine is believed to be the primary co-agonist at synaptic NMDA receptors in many brain regions, such as the hippocampus and cortex.[7][8]

The synthesis and degradation of D-serine are tightly regulated. D-serine is synthesized from its L-isomer, L-serine, by the enzyme serine racemase.[8] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia and neurodegenerative diseases.[9]

The signaling pathway involving D-serine at a glutamatergic synapse is depicted below.

Caption: D-Serine as a co-agonist in NMDA receptor signaling.

Potential Research Applications

Given its relationship to D-serine, this compound can be a valuable tool for researchers in several areas:

-

Neuroscience: To study the effects of elevated D-serine levels on synaptic transmission and plasticity in both in vitro and in vivo models. Its potential for improved bioavailability could be advantageous.

-

Drug Development: As a starting material or intermediate in the synthesis of more complex molecules targeting the central nervous system.

-

Peptide Synthesis: As a protected amino acid derivative for the synthesis of peptides containing D-serine.

References

- 1. nbinno.com [nbinno.com]

- 2. D-Serine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. dulynet.com [dulynet.com]

- 5. D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]

- 8. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: H-D-Ser-OMe.HCl (D-Serine Methyl Ester Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of H-D-Ser-OMe.HCl, also known as D-Serine Methyl Ester Hydrochloride. It is a derivative of the amino acid D-serine, commonly used in peptide synthesis and other organic synthesis applications.[1] This guide covers its core physicochemical properties and outlines standard analytical methodologies for its characterization.

Physicochemical Properties

D-Serine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of D-serine. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀ClNO₃ | [2] |

| Linear Formula | HOCH₂CH(NH₂)CO₂CH₃·HCl | |

| Molecular Weight | 155.58 g/mol | [2] |

| CAS Number | 5874-57-7 | [2][3] |

| Appearance | White to light yellow crystalline powder | |

| Purity | Typically ≥98% | |

| IUPAC Name | methyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride | [2] |

Logical Relationship of Compound Properties

The following diagram illustrates the relationship between the compound's common name, its chemical formula, and its molecular weight.

Standard Experimental Protocols for Characterization

Accurate characterization of this compound is critical for its application in research and development. The following are detailed summaries of common analytical methods used to confirm the identity, purity, and structure of amino acid derivatives like this compound.

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acid derivatives.

-

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent mixture such as 50:50 water/acetonitrile with 0.1% formic acid.

-

Chromatographic Separation: Inject the sample into an HPLC system equipped with a C18 column. Elute the compound using a gradient mobile phase to separate it from potential impurities.[4]

-

Ionization: Direct the eluent from the HPLC to an ESI source operating in positive ion mode. The acidic mobile phase promotes the formation of the protonated molecular ion [M+H]⁺. For this compound, the free base (D-Serine methyl ester, MW = 119.12) will be detected.

-

Mass Analysis: The expected mass-to-charge ratio (m/z) for the protonated molecule [C₄H₉NO₃ + H]⁺ would be approximately 120.1.

-

Data Analysis: The resulting mass spectrum should show a prominent peak at the expected m/z, confirming the molecular weight of the core molecule.

-

¹H NMR spectroscopy is used to confirm the chemical structure by identifying the chemical environment of hydrogen atoms within the molecule.

-

Methodology: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆). Add a small amount of a reference standard like TMS (tetramethylsilane) if not using a solvent with a residual peak as a reference.

-

Data Acquisition: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire the ¹H NMR spectrum using standard pulse sequences.

-

Spectral Analysis: The expected spectrum for this compound would show distinct signals corresponding to:

-

A singlet for the methyl ester protons (-OCH₃).

-

A multiplet for the alpha-proton (-CH).

-

A multiplet for the beta-protons (-CH₂).

-

Broad signals for the amine (-NH₃⁺) and hydroxyl (-OH) protons, which may exchange with D₂O.

-

-

Interpretation: The chemical shifts, integration values, and splitting patterns of the peaks must be consistent with the known structure of D-serine methyl ester.

-

HPLC is a primary method for determining the purity of chemical compounds by separating the main component from any impurities.[5]

-

Methodology: Reversed-Phase HPLC (RP-HPLC)

-

System Setup: Use an HPLC system with a UV detector and a reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Prepare an isocratic or gradient mobile phase. A common system for amino acid derivatives is a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.[4]

-

Analysis: Inject a defined volume (e.g., 10 µL) of the sample. Run the analysis for a sufficient time to allow all components to elute.

-

Detection: Monitor the eluent at a low wavelength (e.g., 210 nm) where the peptide bond or carboxyl group absorbs UV light.[6]

-

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

The workflow for these analytical procedures is outlined below.

References

- 1. D-Serine methyl ester hydrochloride | 5874-57-7 [amp.chemicalbook.com]

- 2. D-Serine methyl ester hydrochloride | C4H10ClNO3 | CID 11446470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-Serine methyl ester hydrochloride - CAS - 5874-57-7 | Axios Research [axios-research.com]

- 4. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 5. cenmed.com [cenmed.com]

- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Solubility Profile of D-Serine Methyl Ester Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of D-Serine methyl ester hydrochloride in various organic solvents. D-Serine methyl ester hydrochloride is a crucial chiral building block and a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Quantitative Solubility Data

While specific quantitative solubility data for D-Serine methyl ester hydrochloride in a broad range of organic solvents is not extensively documented in publicly available literature, a qualitative assessment and data from structurally similar amino acid methyl ester hydrochlorides provide valuable insights. D-Serine methyl ester hydrochloride is generally described as being soluble in polar protic solvents.[3]

For comparative purposes, the table below includes qualitative information for D-Serine methyl ester hydrochloride and quantitative data for the analogous compounds L-Alanine methyl ester hydrochloride and L-Glycine methyl ester hydrochloride. This information can serve as a practical guide for solvent selection in experimental design.

| Solvent | Compound | Solubility | Temperature (°C) |

| Methanol | D-Serine methyl ester hydrochloride | Soluble | Not Specified |

| Ethanol | D-Serine methyl ester hydrochloride | Soluble | Not Specified |

| Ethanol | L-Alanine methyl ester hydrochloride | ~30 mg/mL[4] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | L-Alanine methyl ester hydrochloride | ~20 mg/mL[4] | Not Specified |

| Dimethylformamide (DMF) | L-Alanine methyl ester hydrochloride | ~20 mg/mL[4] | Not Specified |

| Water | L-Glycine methyl ester hydrochloride | Highly Soluble[5] | Not Specified |

| Ethanol | L-Glycine methyl ester hydrochloride | Highly Soluble[5] | Not Specified |

| Acetone | L-Glycine methyl ester hydrochloride | Highly Soluble[5] | Not Specified |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of D-Serine methyl ester hydrochloride in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method, which is a reliable technique for establishing equilibrium solubility.[6]

Objective: To determine the saturation solubility of D-Serine methyl ester hydrochloride in a specific organic solvent at a controlled temperature.

Materials:

-

D-Serine methyl ester hydrochloride (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent the formation of bubbles during the experiment.

-

Sample Preparation: Add an excess amount of D-Serine methyl ester hydrochloride to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a moderate speed.[6]

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Analyze the concentration of D-Serine methyl ester hydrochloride in the filtrate using a validated analytical method, such as HPLC. A pre-established calibration curve with standards of known concentrations should be used for accurate quantification.[6]

-

Data Analysis: The solubility is expressed as the concentration of D-Serine methyl ester hydrochloride in the saturated solution, typically in mg/mL or mol/L, at the specified temperature.

Visualizations: Signaling Pathways and Experimental Workflows

To further illustrate the context and application of D-Serine methyl ester hydrochloride, the following diagrams, generated using Graphviz (DOT language), depict a key signaling pathway and a typical experimental workflow.

D-serine acts as a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[7][8] Its binding, along with glutamate, is necessary for the activation of the NMDA receptor, leading to calcium influx and the initiation of downstream signaling cascades that are fundamental for synaptic plasticity, learning, and memory.[9][10]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

- 10. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

H-D-Serine Methyl Ester Hydrochloride (H-D-Ser-OMe.HCl): A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety information for H-D-Serine Methyl Ester Hydrochloride (H-D-Ser-OMe.HCl), a compound utilized in laboratory and chemical synthesis applications.[1][2] This document consolidates critical safety data, handling procedures, and emergency protocols to ensure safe laboratory practices.

Chemical Identification

This compound is identified by the following chemical and regulatory identifiers.

| Identifier | Value |

| Chemical Name | D-Serine methyl ester hydrochloride |

| Synonyms | Methyl D-Serinate Hydrochloride, Methyl (2R)-2-Amino-3-hydroxy-propanoate Hydrochloride |

| CAS Number | 5874-57-7[2][3] |

| Molecular Formula | C4H10ClNO3[3] |

| Molecular Weight | 155.58 g/mol [3] |

Physicochemical Properties

| Property | Value |

| Physical State | Solid, Powder[4] |

| Appearance | White[4] |

| Odor | Odorless[4] |

| Melting Point/Range | 163 - 166 °C (lit.), 160 - 165 °C[4] |

| Boiling Point/Range | No information available[4] |

| Solubility | No information available |

| Flash Point | No information available[4] |

| Autoignition Temperature | Not applicable[4] |

| pH | No information available[4] |

| Vapor Pressure | No information available[4] |

| Vapor Density | Not applicable[4] |

Hazard Identification and GHS Classification

H-D-Serine Methyl Ester Hydrochloride is not classified as a hazardous substance or mixture according to the OSHA Hazard Communication Standard (29 CFR 1910.1200). However, some suppliers indicate potential for irritation.

| Hazard Category | GHS Classification |

| Skin Corrosion/Irritation | May cause skin irritation[3][5] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (Category 2A)[6] |

| Respiratory/Digestive Tract Irritation | May cause respiratory and digestive tract irritation[5] |

Precautionary Statements:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection.[7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash hands thoroughly after handling.[6]

-

Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] If on skin, wash with plenty of soap and water.[6] If inhaled, remove person to fresh air and keep comfortable for breathing.[6]

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Handling and Storage Workflow

Caption: Diagram 1: Handling and Storage Workflow for this compound.

Personal Protective Equipment (PPE)

The following diagram outlines the necessary personal protective equipment when handling this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. D-Serine methyl ester hydrochloride | C4H10ClNO3 | CID 11446470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to High-Purity H-D-Ser-OMe.HCl for Neuroscientific and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of high-purity H-D-Ser-OMe.HCl (D-Serine Methyl Ester Hydrochloride), a crucial serine derivative for research in neuroscience and drug development. This document details commercial supplier specifications, experimental applications, and its pivotal role in glutamatergic neurotransmission.

Commercial Suppliers and Product Specifications

High-purity this compound is available from a range of commercial suppliers, catering to the needs of researchers and pharmaceutical developers. The quality and purity of the compound are critical for reliable and reproducible experimental outcomes. Below is a summary of specifications from prominent vendors.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | ≥98% | 5874-57-7 | C₄H₉NO₃·HCl | 155.58 |

| Thermo Scientific Chemicals | 95% | 5874-57-7 | C₄H₉NO₃·HCl | 155.58 |

| Tokyo Chemical Industry (TCI) | >98.0% (Titration) | 5874-57-7 | C₄H₉NO₃·HCl | 155.58 |

| Chem-Impex | ≥98% (HPLC) | 5874-57-7 | C₄H₉NO₃·HCl | 155.58 |

| MedChemExpress | 98.0% | 5874-57-7 | C₄H₁₀ClNO₃ | 155.58 |

| Simson Pharma Limited | High Quality | 5874-57-7 | Not Specified | Not Specified |

| AMINOLOGICS CO., LTD. | Not Specified | Not Specified | Not Specified | Not Specified |

| Advanced ChemTech | Not Specified | 5874-57-7 | Not Specified | Not Specified |

| Aapptec Peptides | Not Specified | 5874-57-7 | Not Specified | Not Specified |

| Bachem AG | Not Specified | 5680-80-8 (L-isomer) | C₄H₉NO₃·HCl | 155.58 |

| Alentris Research Pvt. Ltd. | Not Specified | 5874-57-7 | C₄H₉NO₃·HCl | 155.6 |

Role in NMDA Receptor Signaling and Synaptic Plasticity

This compound serves as a more stable and cell-permeable precursor to D-serine, a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate (B1630785) and a co-agonist (either D-serine or glycine) to become fully active.[1][2][3][4][5] The activation of the NMDA receptor is fundamental for synaptic plasticity, the cellular mechanism that underlies learning and memory.[1][6][7]

Dysregulation of D-serine levels and NMDA receptor function has been implicated in various neurological and psychiatric disorders, including schizophrenia and depression.[2][4][8] Consequently, this compound is a valuable tool for studying these conditions and for the development of novel therapeutic agents that modulate glutamatergic signaling.[2][8]

Below is a diagram illustrating the role of D-serine in the NMDA receptor signaling pathway.

Caption: Role of D-Serine in NMDA Receptor Activation.

Experimental Protocols

The following sections provide examples of experimental methodologies where this compound or D-serine are utilized. These are intended as a guide and may require optimization for specific experimental setups.

In Vivo Administration for Behavioral Studies

For rodent models, D-serine (derived from this compound) is often administered to assess its effects on behavior and cognition.

-

Objective: To investigate the effect of D-serine on reversing cognitive deficits in a mouse model.

-

Procedure:

-

Prepare a sterile solution of D-serine in saline.

-

Administer D-serine intraperitoneally (i.p.) at a dosage range of 600–4000 mg/kg.[9]

-

The specific dosage and administration schedule will depend on the experimental paradigm and the animal model being used.

-

Conduct behavioral tests, such as the forced swim test or learned helplessness paradigm, to assess antidepressant-like effects or changes in cognitive function.[10]

-

Electrophysiological Recordings in Brain Slices

To study the effects of D-serine on synaptic plasticity, such as long-term potentiation (LTP), electrophysiological recordings are performed on acute hippocampal slices.

-

Objective: To determine if D-serine can rescue impaired LTP.

-

Procedure:

-

Prepare acute hippocampal slices from rodents.

-

Perfuse the slices with artificial cerebrospinal fluid (aCSF).

-

Induce LTP using a high-frequency stimulation protocol.

-

To test the effect of D-serine, incubate the slices with D-serine (e.g., 10 µM) in the aCSF before and during LTP induction.[11]

-

Record field excitatory postsynaptic potentials (fEPSPs) to measure the potentiation of synaptic transmission.[11]

-

The workflow for such an experiment is outlined below.

Caption: Workflow for Electrophysiology Experiment.

Synthesis and Purification of this compound

While commercially available, understanding the synthesis of this compound can be valuable. A common method involves the esterification of D-serine.

-

Objective: To synthesize this compound from D-serine.

-

Procedure:

-

Suspend D-serine in methanol.

-

Introduce hydrogen chloride gas or use a reagent like thionyl chloride or trimethylchlorosilane to catalyze the esterification.[12]

-

The reaction mixture is typically stirred at room temperature.

-

Upon completion, the solvent is removed, often by rotary evaporation, to yield the crystalline this compound product.[12]

-

The product can be further purified by recrystallization.

-

Conclusion

High-purity this compound is an indispensable tool for researchers investigating the intricacies of the glutamatergic system and its role in health and disease. Its utility as a stable D-serine precursor allows for the precise modulation of NMDA receptor activity in a variety of experimental settings. The information provided in this guide is intended to support the design and execution of robust and impactful research in the fields of neuroscience and pharmaceutical development.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. D-Serine inhibits non-ionotropic NMDA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]

- 5. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Serine: a key to synaptic plasticity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Acute D-serine treatment produces antidepressant-like effects in rodents. | Semantic Scholar [semanticscholar.org]

- 11. Frontiers | Astrocytes control hippocampal synaptic plasticity through the vesicular-dependent release of D-serine [frontiersin.org]

- 12. mdpi.com [mdpi.com]

The Role of D-Serine Methyl Ester Hydrochloride (H-D-Ser-OMe.HCl) in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Serine (B559539) methyl ester hydrochloride (H-D-Ser-OMe.HCl) serves as a valuable investigational tool in neuroscience, functioning as a bioavailable precursor to D-serine. D-serine is a potent and essential co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory. Dysregulation of D-serine signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression. This technical guide provides an in-depth overview of the mechanism of action, applications, and experimental considerations for utilizing this compound in neuroscience research. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate its effective use in laboratory settings.

Introduction: Chemical Identity and Rationale for Use

This compound is the hydrochloride salt of the methyl ester of D-serine. Its chemical structure facilitates increased stability and solubility, making it a convenient compound for in vivo and in vitro studies.

-

Synonyms: D-Serine methyl ester hydrochloride, (R)-Methyl 2-amino-3-hydroxypropanoate hydrochloride

-

Molecular Formula: C₄H₁₀ClNO₃

-

Molecular Weight: 155.58 g/mol [1]

The primary rationale for using this compound in research is its function as a prodrug for D-serine. The esterification of the carboxyl group is a common strategy to enhance the lipophilicity of amino acids, potentially improving their ability to cross the blood-brain barrier. Following administration, endogenous esterases are expected to hydrolyze the methyl ester, releasing D-serine to act on its targets within the central nervous system (CNS). This approach allows for the systemic administration of a compound to modulate central D-serine levels and, consequently, NMDA receptor activity.

Mechanism of Action: Modulating the NMDA Receptor

The neurobiological effects of this compound are attributable to its active metabolite, D-serine. D-serine is a crucial endogenous co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[2][3] For the NMDA receptor ion channel to open, it requires the simultaneous binding of glutamate (B1630785) to the GluN2 subunit and a co-agonist (either D-serine or glycine) to the GluN1 subunit.[3] This dual requirement makes the NMDA receptor a "coincidence detector," essential for many forms of synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.[2]

D-serine is often considered the dominant endogenous co-agonist at synaptic NMDA receptors in forebrain regions, while glycine may play a more prominent role at extrasynaptic receptors.[2] By administering this compound, researchers can elevate local concentrations of D-serine, thereby enhancing NMDA receptor activation in the presence of glutamate. This potentiation of NMDA receptor function is the foundational mechanism through which this compound is used to probe the roles of this receptor in health and disease.

Signaling Pathway

Upon co-activation by glutamate and D-serine, the NMDA receptor channel opens, allowing an influx of Ca²⁺ into the postsynaptic neuron. This influx of calcium acts as a critical second messenger, initiating a cascade of downstream signaling events. A key pathway involves the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the Ras-ERK pathway, which ultimately leads to the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB).[4][5][6] Activated CREB promotes the transcription of genes involved in synaptic growth, plasticity, and neuronal survival.

Applications in Neuroscience Research

This compound is a versatile tool for investigating a range of neurological processes and disorders.

-

Cognitive Enhancement Studies: Given the role of NMDA receptors in learning and memory, this compound is used to explore potential cognitive-enhancing effects in animal models of aging and neurodegenerative diseases.

-

Schizophrenia Research: The glutamate hypofunction hypothesis of schizophrenia suggests that reduced NMDA receptor activity contributes to the cognitive and negative symptoms of the disorder. This compound can be used to test whether enhancing NMDA receptor co-agonism can ameliorate these deficits in preclinical models.

-

Depression and Mood Disorders: Emerging evidence links NMDA receptor modulation to the pathophysiology of depression. This compound can be used to investigate the role of D-serine-sensitive pathways in models of affective disorders.

-

Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, synaptic dysfunction is a key feature. This compound allows researchers to probe the therapeutic potential of augmenting NMDA receptor function to improve synaptic health and neuronal survival.[7]

-

Excitotoxicity Models: While enhancing NMDA function can be beneficial, overactivation leads to excitotoxicity and neuronal death. D-serine itself, at high concentrations, can be used to study these pathological processes.[2]

Quantitative Data

Quantitative data for this compound is limited, as it is primarily a prodrug. The relevant pharmacological data pertains to its active form, D-serine.

Table 1: Receptor Binding and Potency of D-Serine

| Parameter | Value | Receptor/System | Comments |

| Potency | More potent than glycine | NMDA Receptor Co-agonist site | D-serine is considered the primary endogenous co-agonist at many central synapses.[3] |

| Apparent Affinity (Km) | 0.1 mM | D-serine deaminase (DsdA) | This high affinity is relevant for enzymatic degradation assays.[2] |

| Extracellular Conc. | ~5-7 µM | Rat Brain (in vivo microdialysis) | Basal extracellular levels in brain regions like the prefrontal cortex and striatum.[8][9] |

Table 2: Pharmacokinetic Parameters of D-Serine in Rodents (Intraperitoneal Administration)

| Species | Dose (mmol/kg) | Cmax (µmol/mL) | Tmax (h) | Elimination t1/2 (min) | Bioavailability (Oral) |

| Rat | 0.1 (i.v.) | - | - | 108 ± 16 | 94 ± 27% |

| Rat | 1.8 | ~2.0 | - | - | - |

| Mouse | 10 mg/kg (oral) | ~40 µg/mL | ~0.7 | ~72 | - |

Data compiled from multiple sources.[10][11][12] Note: Cmax values are dose-dependent. A Cmax greater than 2 µmol/mL has been associated with nephrotoxicity in rats.[10][12]

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for specific experimental conditions and institutional guidelines.

Protocol 1: In Vivo Electrophysiology - Long-Term Potentiation (LTP) in Rodent Hippocampus

-

Animal Preparation: Anesthetize an adult rat or mouse according to an approved protocol. Secure the animal in a stereotaxic frame.

-

Craniotomy: Perform a craniotomy over the hippocampal region of interest (e.g., CA1).

-

Electrode Placement: Slowly lower a recording electrode into the stratum radiatum of CA1 and a stimulating electrode into the Schaffer collateral pathway.

-

Baseline Recording: Deliver single-pulse stimuli to elicit field excitatory postsynaptic potentials (fEPSPs). Establish a stable 20-30 minute baseline recording at a stimulation intensity that produces 40-50% of the maximal response.

-

Drug Administration: Administer this compound intraperitoneally (i.p.) at the desired dose (e.g., 30-100 mg/kg). Allow 30-60 minutes for the compound to be metabolized and reach the CNS.

-

LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval) to induce LTP.

-

Post-HFS Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS.

-

Data Analysis: Measure the slope of the fEPSP. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope. Compare the magnitude of LTP between vehicle- and this compound-treated groups.

Protocol 2: In Vivo Microdialysis for Extracellular D-Serine Measurement

-

Guide Cannula Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).[13] Allow for a recovery period of several days.

-

Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[13]

-

Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect baseline dialysate samples every 20-30 minutes for at least 90 minutes.[13]

-

Drug Administration: Administer this compound (i.p.) at the desired dose.

-

Post-Injection Collection: Continue collecting dialysate samples at regular intervals for several hours to monitor the change in extracellular D-serine concentration over time.

-

Sample Analysis: Analyze the D-serine concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection or capillary electrophoresis.[13][14]

-

Data Analysis: Calculate the percentage change in D-serine concentration from the baseline for each time point post-injection.

Protocol 3: Behavioral Assay - Morris Water Maze for Spatial Memory

-

Apparatus: Use a circular pool (approx. 1.5m diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. Use distal visual cues placed around the room.

-

Acquisition Phase:

-

For 5-7 consecutive days, conduct 4 trials per day for each animal.

-

For each trial, place the mouse in the water at one of four randomized start positions.

-

Allow the mouse to swim and find the hidden platform. If it does not find it within 60 seconds, gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-20 seconds.

-

Administer this compound or vehicle (i.p.) 30-60 minutes before the first trial of each day.

-

-

Probe Trial: 24 hours after the final acquisition trial, remove the platform from the pool.

-

Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.

-

Record the swim path using a video tracking system.

-

-

Data Analysis:

-

Acquisition: Measure the escape latency (time to find the platform) and path length for each trial.

-

Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of platform location crossings. Compare these metrics between treatment groups.

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on cognitive function in a rodent model.

Conclusion and Future Directions

This compound is an indispensable tool for probing the function of the NMDA receptor system in the CNS. By reliably delivering its active metabolite, D-serine, it allows for the systematic investigation of synaptic plasticity and its role in cognition and disease. Future research should aim to further characterize the specific pharmacokinetic profile of this compound, including its brain penetrance and hydrolysis rate, to refine its use as a research compound. Understanding how its administration impacts the distinct roles of synaptic versus extrasynaptic NMDA receptors will also be a critical avenue for future studies, potentially leading to more targeted therapeutic strategies for a host of debilitating neurological and psychiatric disorders.

References

- 1. D-Serine methyl ester hydrochloride | C4H10ClNO3 | CID 11446470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developmentally Regulated NMDA Receptor-Dependent Dephosphorylation of cAMP Response Element-Binding Protein (CREB) in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Signaling Cascade of Nuclear Calcium-CREB-ATF3 Activated by Synaptic NMDA Receptors Defines a Gene Repression Module That Protects against Extrasynaptic NMDA Receptor-Induced Neuronal Cell Death and Ischemic Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linking activation of synaptic NMDA receptors-induced CREB signaling to brief exposure of cortical neurons to oligomeric amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DL-Serine methyl ester hydrochloride - CAS-Number 5619-04-5 - Order from Chemodex [chemodex.com]

- 8. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and toxicokinetics of d-serine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Alteration in plasma and striatal levels of d-serine after d-serine administration with or without nicergoline: An in vivo microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Applications of D-Serine Derivatives in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-serine (B559539), an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, has emerged as a critical neuromodulator, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Consequently, the modulation of D-serine signaling has become a promising avenue for therapeutic intervention in a range of central nervous system (CNS) disorders characterized by NMDA receptor hypofunction, including schizophrenia, and in other conditions such as depression and age-related cognitive decline.[3][4] This technical guide provides a comprehensive overview of the applications of D-serine and its derivatives in drug discovery, detailing their mechanism of action, therapeutic potential, and the key experimental protocols used for their evaluation. Quantitative data on the binding affinities, efficacy, and pharmacokinetic properties of D-serine and related compounds are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed diagrams of relevant signaling pathways and experimental workflows, rendered using Graphviz (DOT language), to provide clear visual representations of complex biological and experimental processes.

The D-Serine Signaling Pathway and Therapeutic Rationale

D-serine is synthesized in the brain from its precursor L-serine by the enzyme serine racemase (SR) and is degraded by both SR and D-amino acid oxidase (DAAO).[5] It acts as a potent and selective co-agonist at the glycine (B1666218) binding site on the GluN1 subunit of the NMDA receptor, a ligand-gated ion channel that is crucial for excitatory neurotransmission.[6][7] The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (either D-serine or glycine) to the GluN1 subunit is required for channel opening and the subsequent influx of Ca2+, which triggers downstream signaling cascades involved in synaptic plasticity.[6]

Dysregulation of D-serine levels has been implicated in the pathophysiology of several CNS disorders. For instance, reduced levels of D-serine in the cerebrospinal fluid and postmortem brain tissue of individuals with schizophrenia have been consistently reported, supporting the glutamate hypofunction hypothesis of the disease.[3] Conversely, alterations in D-serine homeostasis are also being investigated in the context of neurodegenerative diseases like Alzheimer's disease, where excitotoxicity may play a role.[2] Therefore, the development of D-serine derivatives and modulators of its metabolic pathways presents a key strategy for normalizing NMDA receptor function.

Key Molecular Players in D-Serine Signaling

The following diagram illustrates the core components of the D-serine signaling pathway, which are primary targets for drug discovery.

Quantitative Data on D-Serine Derivatives and Related Compounds

The following tables summarize key quantitative data for D-serine, its derivatives, and other relevant compounds that modulate the NMDA receptor.

Table 1: Binding Affinity and Efficacy of NMDA Receptor Ligands

| Compound | Target | Assay Type | Ki (nM) | IC50 (µM) | EC50 (µM) | Efficacy (% of Glycine) | Reference(s) |

| D-Serine | NMDA Receptor (Glycine Site) | Binding/Functional | - | - | 0.1 - 1.0 | 100% | [2][8] |

| D-Cycloserine | NMDA Receptor (Glycine Site) | Functional | - | - | 3.1 - 22 | 63-151% (subtype dependent) | [8][9] |

| Lanicemine (AZD6765) | NMDA Receptor Channel | Binding | 560 - 2100 | 4 - 7 | - | N/A (Antagonist) | [10] |

| Ketamine | NMDA Receptor Channel | Binding | 150 | 0.57 | - | N/A (Antagonist) | [11] |

| MK-801 | NMDA Receptor Channel | Binding | 2 - 14 | 0.013 - 0.038 | - | N/A (Antagonist) | [11] |

Table 2: Pharmacokinetic Parameters of D-Serine in Rodents

| Species | Route | Dose (mmol/kg) | Cmax (µmol/L) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference(s) |

| Rat | IV | 0.1 | - | - | 1.8 | - | [12] |

| Rat | PO | 0.1 | ~100 | ~0.5 | - | 94 | [12] |

| Mouse (Wild-Type) | PO | - | - | 0.7 | 1.2 | - | [8] |

| Mouse (DAAO KO) | PO | - | - | >2 | >10 | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of D-serine derivatives.

In Vitro Assays

This assay measures the binding of a test compound to the NMDA receptor channel by assessing its ability to displace the radiolabeled antagonist [3H]MK-801.

Materials:

-

Rat brain membranes (cortical or hippocampal)

-

[3H]MK-801 (radioligand)

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4

-

Glutamate and Glycine (to open the channel for MK-801 binding)

-

Non-specific binding control: unlabeled MK-801 or phencyclidine (PCP)

-

Test compounds (D-serine derivatives)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a 96-well plate, add assay buffer, glutamate (10 µM), and glycine (10 µM).

-

Add varying concentrations of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled MK-801 (e.g., 10 µM).

-

Initiate the binding reaction by adding [3H]MK-801 (e.g., 1-5 nM).

-

Add the brain membrane preparation to all wells.

-

Incubate at room temperature for 2-4 hours to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

References

- 1. D-Serine in neurobiology: CNS neurotransmission and neuromodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Contributions of the D-serine pathway to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of low-dose D-serine on recognition and working memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]

- 11. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and toxicokinetics of d-serine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

H-D-Ser-OMe.HCl: A Precursor for the Synthesis of D-Serine Containing Peptides - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids, once considered anomalies in the L-amino acid-dominated world of biology, are now recognized as crucial signaling molecules. Among these, D-serine has emerged as a key endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a receptor pivotal for synaptic plasticity, learning, and memory. Consequently, peptides incorporating D-serine are of significant interest in neuroscience research and drug development for their potential to modulate NMDA receptor activity and address neurological and psychiatric disorders. H-D-Ser-OMe.HCl (D-serine methyl ester hydrochloride) is a stable and readily available precursor for the synthesis of these D-serine containing peptides. This guide provides a comprehensive overview of its properties, its application in peptide synthesis, and the biological context of the resulting peptides.

Chemical Properties of this compound

This compound is the hydrochloride salt of the methyl ester of D-serine. The esterification of the carboxylic acid and the formation of the hydrochloride salt enhance the compound's stability and handling characteristics, making it a convenient starting material for peptide synthesis.

| Property | Value |

| Chemical Name | Methyl (2R)-2-amino-3-hydroxypropanoate hydrochloride |

| Synonyms | D-Serine methyl ester hydrochloride, H-D-Ser-OMe·HCl |

| CAS Number | 5874-57-7 |

| Molecular Formula | C₄H₁₀ClNO₃ |

| Molecular Weight | 155.58 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~165-167 °C |

| Solubility | Soluble in water and methanol |

Synthesis of D-Serine Containing Peptides

This compound is a versatile precursor for both solution-phase and solid-phase peptide synthesis (SPPS). In solution-phase synthesis, it can be directly used as the C-terminal amino acid ester. For SPPS, it is typically first N-terminally protected (e.g., with Fmoc or Boc) before being coupled to the resin or subsequent amino acids.

Solution-Phase Synthesis of a Dipeptide: A Detailed Protocol

This protocol describes the synthesis of a model dipeptide, Boc-L-Ala-D-Ser-OMe, using this compound as the starting material for the D-serine residue.

Experimental Workflow for Dipeptide Synthesis

Caption: General workflow for the solution-phase synthesis of a dipeptide using this compound.

Materials:

-

Boc-L-Alanine (Boc-L-Ala-OH)

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Neutralization of this compound: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. To this solution, add DIPEA (1.1 eq) dropwise while stirring at 0 °C. Allow the mixture to stir for 15 minutes at 0 °C to ensure complete neutralization.

-

Activation of Boc-L-Ala-OH: In a separate flask, dissolve Boc-L-Ala-OH (1.05 eq), HBTU (1.05 eq), and HOBt (1.05 eq) in anhydrous DMF. Cool the solution to 0 °C and add DIPEA (2.2 eq) dropwise. Stir the mixture for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.

-

Coupling: Add the activated Boc-L-Ala-OH solution from step 2 to the neutralized H-D-Ser-OMe solution from step 1 at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and 1 M HCl. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide, Boc-L-Ala-D-Ser-OMe.

-

Characterization: The identity and purity of the synthesized dipeptide should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Data for Dipeptide Synthesis

The following table presents typical quantitative data for the solution-phase synthesis of a dipeptide, such as Boc-L-Ala-D-Ser-OMe. Yields and purity are dependent on the specific amino acids, coupling reagents, and purification methods used.

| Parameter | Typical Value |

| Reaction Time | 4-6 hours |

| Crude Yield | >90% |

| Purified Yield | 75-85% |

| Purity (HPLC) | >98% |

Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of longer peptides, SPPS is the method of choice. In this approach, an N-terminally protected D-serine derivative, such as Fmoc-D-Ser(tBu)-OH, is typically used. The tert-butyl (tBu) group protects the side-chain hydroxyl group of serine during synthesis. The general workflow involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support, with intermittent Fmoc deprotection steps. This compound can be used after N-terminal protection and subsequent hydrolysis of the methyl ester to the free carboxylic acid for attachment to the resin.

Biological Context: D-Serine Peptides as NMDA Receptor Modulators

D-serine containing peptides are primarily investigated for their ability to modulate the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist (either glycine (B1666218) or D-serine) for activation. D-serine is a potent co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. Peptides incorporating D-serine can be designed to have enhanced stability, bioavailability, and specificity for different subtypes of NMDA receptors compared to free D-serine.

NMDA Receptor Signaling Pathway

Caption: A simplified diagram of the NMDA receptor signaling pathway, highlighting the role of D-serine as a co-agonist.

D-serine containing peptides can act as agonists, partial agonists, or even antagonists at the NMDA receptor, depending on their structure. This modulatory activity makes them promising candidates for the treatment of various neurological and psychiatric conditions, including:

-

Schizophrenia: Hypofunction of the NMDA receptor is implicated in the pathophysiology of schizophrenia. D-serine and related peptides may ameliorate negative and cognitive symptoms.

-

Alzheimer's Disease: While excitotoxicity from over-activation of NMDA receptors is a concern, subtle modulation of receptor function with specific D-serine peptides could potentially improve cognitive deficits.

-

Depression: Some studies suggest that NMDA receptor modulators can have rapid antidepressant effects.

-

Neuropathic Pain: D-serine has been shown to play a role in pain signaling, and D-serine containing peptides could offer a novel therapeutic approach.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of D-serine containing peptides. Its stability and reactivity make it suitable for standard peptide coupling methodologies, enabling the creation of novel peptide-based therapeutics. The resulting D-serine peptides hold significant promise for the modulation of NMDA receptor activity, offering potential new avenues for the treatment of a range of debilitating neurological and psychiatric disorders. Further research into the synthesis and biological evaluation of diverse D-serine peptide libraries will be crucial in realizing their full therapeutic potential.

A Comprehensive Technical Guide to the Handling and Storage of H-D-Ser-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential handling and storage conditions for H-D-Ser-OMe.HCl (D-Serine methyl ester hydrochloride), a crucial serine derivative utilized in peptide synthesis and various research applications. Adherence to these guidelines is paramount to ensure the compound's integrity, maximize experimental success, and maintain a safe laboratory environment.

Compound Specifications and Properties

This compound, with the CAS number 5874-57-7, is the hydrochloride salt of the methyl ester of D-serine.[1][2] It typically presents as a white to light yellow crystalline powder. The hydrochloride form enhances its stability and solubility in aqueous solutions compared to its free base form.[3]

| Property | Value |

| Molecular Formula | C₄H₉NO₃ · HCl |

| Molecular Weight | 155.58 g/mol |

| Appearance | White to light yellow powder/crystal |

| Purity | >98.0% |

| Solubility | Soluble in water |

Storage and Stability

Proper storage of this compound is critical to prevent degradation and ensure its stability over time. The compound is generally stable under recommended storage conditions.[4][5]

| Condition | Temperature | Duration | Notes |

| Long-Term Storage (Solid) | -20°C | At least 2 years | Protect from light and moisture.[3] |

| Short-Term Storage (Solid) | +4°C | Keep container tightly closed in a dry place.[3][5] | |

| Shipping | Ambient Temperature | May vary for international shipping.[1] | |

| Stock Solution (-80°C) | -80°C | Up to 6 months | Use within 6 months for optimal performance.[6] |

| Stock Solution (-20°C) | -20°C | Up to 1 month | Use within 1 month for optimal performance.[6] |

Incompatible Materials: To prevent chemical reactions and degradation, avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][5][7]

Hazardous Decomposition: When exposed to high temperatures or fire, this compound may decompose to produce hazardous substances, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[4][5][8]

Safe Handling and Personal Protective Equipment (PPE)

Safe handling practices are essential to minimize exposure and prevent potential health hazards. While not classified as a hazardous substance under all regulations, it is recommended to handle this compound with care in a laboratory setting.[5][8]

Engineering Controls: Use in a well-ventilated area. If operations generate dust, use process enclosures or local exhaust ventilation to keep airborne levels below exposure limits.[4]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][5]

-

Hand Protection: Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Suitable glove materials include polychloroprene, nitrile rubber, and butyl rubber.[7][8]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[4][5]

-

Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH (US) or CEN (EU) approved respirator.[4][8]

Hygiene Measures: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][5]

Experimental Protocols and Workflows

This compound is a key building block in peptide synthesis. The following diagrams illustrate a general workflow for its safe handling and its role in a typical synthesis protocol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. DL-Serine methyl ester hydrochloride - CAS-Number 5619-04-5 - Order from Chemodex [chemodex.com]

- 4. peptide.com [peptide.com]

- 5. fishersci.com [fishersci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to D-Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and drug discovery, the incorporation of non-canonical amino acids has emerged as a powerful strategy to overcome the inherent limitations of native L-amino acid peptides. Among these, D-amino acids, the enantiomers of the proteinogenic L-amino acids, have garnered significant attention. Their unique stereochemistry confers remarkable properties to peptides, most notably a profound resistance to proteolytic degradation, thereby enhancing their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of D-amino acid incorporation in peptide chemistry, tailored for professionals in research and drug development.

The primary advantage of substituting L-amino acids with their D-counterparts lies in the increased stability of the resulting peptides against enzymatic breakdown.[1][2] Most proteases are stereospecific and primarily recognize and cleave peptide bonds flanked by L-amino acids.[3] Consequently, peptides containing D-amino acids exhibit significantly longer half-lives in biological systems.[4][5][6] This enhanced stability, however, is just one facet of their utility. The introduction of D-amino acids can also induce unique conformational changes, leading to novel secondary structures and potentially altered receptor binding affinities and biological activities.[7]

This guide will delve into the practical aspects of synthesizing, purifying, and characterizing peptides containing D-amino acids, providing detailed experimental protocols. Furthermore, it will explore the impact of D-amino acid incorporation on peptide function with a focus on quantitative data and will visually articulate key biological pathways and experimental workflows through detailed diagrams.

Properties Conferred by D-Amino Acid Incorporation

The substitution of L-amino acids with D-amino acids in a peptide sequence can dramatically alter its physicochemical and biological properties. These changes are primarily rooted in the altered stereochemistry of the peptide backbone.

Enhanced Proteolytic Stability

The most significant and widely exploited advantage of incorporating D-amino acids is the increased resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide and protein breakdown, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds formed by L-amino acids. The presence of a D-amino acid at or near the cleavage site sterically hinders the enzyme's active site, preventing efficient hydrolysis.[3][8] This increased stability translates to a longer in-vivo half-life, a critical attribute for therapeutic peptides.[4][5]

Conformational Modifications

The introduction of a D-amino acid can induce significant alterations in the secondary structure of a peptide. While L-amino acids favor right-handed helical structures, the presence of a D-amino acid can disrupt these conformations or promote the formation of unique structures, such as left-handed helices or specific types of β-turns.[7] This conformational flexibility allows for the design of peptides with novel topologies and potentially improved receptor binding and specificity.

Modulation of Biological Activity

The altered conformation and stability of D-amino acid-containing peptides can lead to changes in their biological activity. In some cases, the D-enantiomer of a peptide may exhibit similar or even enhanced activity compared to its L-counterpart.[1] For instance, some D-amino acid-containing antimicrobial peptides have shown potent activity against a range of pathogens.[8][9][10] Conversely, in other instances, the introduction of a D-amino acid can reduce or abolish biological activity, making it a useful tool for structure-activity relationship (SAR) studies.

Synthesis of D-Amino Acid-Containing Peptides

The synthesis of peptides containing D-amino acids is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[11][12][13] This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general workflow for SPPS is applicable to both L- and D-amino acids, with the key difference being the use of protected D-amino acid building blocks.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing D-amino acids using the widely adopted Fmoc/tBu strategy.[14][15][16]

1. Resin Selection and Swelling:

-